Broad-Spectrum HTS Inactivity as a Negative Control Differentiation Factor
In over 50 PubChem HTS assays spanning diverse target classes (GPCRs, kinases, proteases, protein-protein interactions, viral replication, etc.), CAS 688759-16-2 was uniformly 'Inactive' [1]. This contrasts with active analogs such as certain 3,5-diphenyl-1,2,4-oxadiazoles which show potent S1P1 agonism (EC50 ~ 1–10 nM) [2]. The profound inactivity across unrelated targets establishes this compound as an ideal negative control for counter-screening.
| Evidence Dimension | HTS bioactivity outcome across >50 PubChem assays (targets include S1P3, Factor XIa/XIIa, thrombin, Mcl-1, tau aggregation, ALDH1A1, etc.) |
|---|---|
| Target Compound Data | 100% Inactive across all assays (Activity Value [uM] not applicable; Outcome = 'Inactive') |
| Comparator Or Baseline | Active 1,2,4-oxadiazole analogs (e.g., S1P1 agonist EC50 ~ 1–10 nM; apoptosis inducers with IC50 values <1 µM) |
| Quantified Difference | Qualitative difference: target compound shows zero activity vs. potent activity for comparator chemotypes. Quantitative difference: Activity >30 µM cutoff for all targets, vs. low nM for active analogs. |
| Conditions | Multiple HTS assay conditions (cell-based, biochemical, confirmatory dose-response) as deposited in PubChem BioAssay database |
Why This Matters
A compound with validated inactivity across dozens of mechanistically diverse assays minimizes the risk of false-positive results, a highly desirable characteristic for a negative control compound that commercial analogs cannot guarantee without equivalent profiling data.
- [1] PubChem. Bioassay Summary for CID 866888. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] Li, Z., et al. (2005). Discovery of Potent 3,5-Diphenyl-1,2,4-oxadiazole Sphingosine-1-phosphate-1 (S1P1) Receptor Agonists with Exceptional Selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry, 48(19), 6169–6173. View Source
